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The thiazide-sensitive Na+-Cl− cotransporter, also known as NCC or SLC12A3, is a crucial

membrane protein primarily located in the apical membrane of the distal convoluted tubule

(DCT) in the kidney.[1][2] It is responsible for reabsorbing approximately 5-10% of the filtered

sodium chloride from the tubular fluid back into the blood.[1][2] This function is vital for

maintaining electrolyte balance, blood volume, and blood pressure.

NCC's clinical significance is underscored by its role as the pharmacological target of thiazide

diuretics, a class of drugs widely prescribed for the treatment of hypertension and edematous

states.[3][4] Furthermore, genetic mutations in the SLC12A3 gene that encodes NCC lead to

inherited salt-wasting disorders like Gitelman syndrome, characterized by low blood pressure,

or salt-retaining conditions like Gordon syndrome (Pseudohypoaldosteronism type II), which

results in hypertension.[3]

Molecular Structure and Function
NCC is a member of the SLC12 family of electroneutral cation-coupled chloride cotransporters.

[1] The human NCC protein consists of 1002-1028 amino acids and is predicted to have 12

transmembrane domains, with intracellular N- and C-termini.[1] The transporter functions as a

dimer, facilitating the electroneutral cotransport of one Na+ ion and one Cl- ion across the

apical membrane of DCT cells.[1]
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The binding of Na+ and Cl- ions to NCC is a prerequisite for their translocation across the cell

membrane. The affinity of NCC for its substrate ions has been characterized in various species,

as detailed in the quantitative data section. Thiazide diuretics inhibit NCC by competing with Cl-

for its binding site.[5]

Quantitative Data
Ion Affinity (Km) and Maximal Transport Rate (Vmax) of
NCC
The following table summarizes the kinetic parameters for Na+ and Cl- transport by NCC from

different species, as determined in Xenopus laevis oocyte expression systems.

Species Ion K_m_ (mM)
V_max_
(nmol/oocyte/h
)

Reference

Rat Na+ 7.6 ± 1.6 3574 ± 349 [6][7]

Rat Cl- 6.3 ± 1.1 - [6][7]

Mouse Na+ 7.2 ± 0.4 - [1][2]

Mouse Cl- 5.6 ± 0.5 - [1][2]

Flounder Na+ 30.0 ± 6.0 - [1][2]

Flounder Cl- 15.0 ± 2.0 - [1][2]

Inhibitory Concentration (IC50) of Thiazide Diuretics for
NCC
The potency of various thiazide diuretics in inhibiting NCC is presented below. These values

were determined using the rat NCC expressed in Xenopus laevis oocytes.
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Diuretic IC50 (µM) Reference

Polythiazide 0.3 [1][2]

Metolazone
Lower than

Bendroflumethiazide
[1][2]

Bendroflumethiazide Higher than Metolazone [1][2]

Trichloromethiazide
Higher than

Bendroflumethiazide
[1][2]

Chlorthalidone
Higher than

Trichloromethiazide
[1][2]

Hydrochlorothiazide ~20-50 (functional inhibition) [5]

Note: The IC50 values for some diuretics are presented as a relative potency profile as exact

values were not available in the cited literature.

Regulation of NCC Activity
The activity of NCC is tightly regulated by a complex interplay of hormonal signals and

intracellular signaling cascades. This regulation primarily occurs through changes in NCC

phosphorylation and its abundance at the apical membrane.

The WNK-SPAK/OSR1 Signaling Pathway
The "With-No-Lysine" (WNK) family of serine-threonine kinases plays a central role in

regulating NCC. WNKs act upstream of the Ste20-related proline-alanine-rich kinase (SPAK)

and oxidative stress-responsive kinase 1 (OSR1). When activated, SPAK and OSR1 directly

phosphorylate conserved threonine and serine residues in the N-terminal domain of NCC,

leading to its activation.[8][9]
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Figure 1: The WNK-SPAK/OSR1 signaling pathway regulating NCC activity.

Hormonal Regulation
Angiotensin II (Ang II): Ang II is a potent activator of NCC.[10][11][12] It stimulates the WNK-

SPAK/OSR1 pathway, leading to increased NCC phosphorylation and activity.[10][11][12][13]

This effect is crucial for the kidney's response to volume depletion.

Aldosterone: This steroid hormone increases the expression of NCC and key components of

the WNK-SPAK/OSR1 pathway, thereby enhancing NCC-mediated salt reabsorption.[1][14]

[15]

Ubiquitination
The abundance of WNK kinases is regulated by the Cullin 3 (CUL3) and Kelch-like 3 (KLHL3)

E3 ubiquitin ligase complex.[16][17][18][19][20][21] This complex targets WNKs for

ubiquitination and subsequent degradation by the proteasome.[16][17][18][19][20][21]
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Mutations in CUL3 or KLHL3 that impair this process lead to an accumulation of WNKs,

overactivation of NCC, and the hypertensive phenotype of Gordon syndrome.[16][17][18][19]

[20][21]

Experimental Protocols
Heterologous Expression of NCC in Xenopus laevis
Oocytes
This is a widely used system to study the function and regulation of NCC.

Methodology:

Oocyte Preparation: Harvest stage V-VI oocytes from female Xenopus laevis.

Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.

cRNA Injection: Inject NCC cRNA (complementary RNA) into the oocyte cytoplasm.

Incubation: Incubate the oocytes for 2-4 days to allow for protein expression and insertion

into the plasma membrane.

Functional Assays: Use the oocytes for ion uptake assays or electrophysiological recordings.

Measurement of NCC Activity using Radioactive Tracers
This assay directly measures the transport activity of NCC.

Methodology:

Preparation: Use NCC-expressing Xenopus oocytes or cultured mammalian cells.

Pre-incubation: Incubate the cells in a Cl--free medium.

Uptake: Transfer the cells to an uptake solution containing radioactive 22Na+ and non-

radioactive Cl- for a defined period.

Washing: Rapidly wash the cells with ice-cold, isotope-free uptake solution to remove

extracellular tracer.
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Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity

using a scintillation counter.

Data Analysis: Calculate the rate of Na+ uptake. Thiazide sensitivity is determined by

performing the uptake in the presence and absence of a thiazide diuretic.

NCC-expressing cells Pre-incubate in
Cl-free medium

Incubate with
22Na+ and Cl-

Wash with
ice-cold buffer Lyse cells Scintillation

counting
Determine Na+

uptake rate
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Figure 2: Workflow for a radioactive tracer uptake assay to measure NCC activity.

Western Blot Analysis of NCC Phosphorylation
This technique is used to assess the phosphorylation status of NCC.

Methodology:

Sample Preparation: Lyse cells or tissues in a buffer containing phosphatase inhibitors to

preserve the phosphorylation state of proteins.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis.

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Blocking: Block non-specific binding sites on the membrane using a blocking agent (e.g.,

bovine serum albumin or non-fat milk).

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

phosphorylated NCC (at specific sites like Thr53, Thr58, or Ser71) or total NCC.

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase

(HRP)-conjugated secondary antibody that recognizes the primary antibody.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and

imaging system.

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and

total NCC.

Co-immunoprecipitation (Co-IP) of NCC and Associated
Proteins
Co-IP is used to identify proteins that interact with NCC, such as SPAK.

Methodology:

Cell Lysis: Lyse cells with a non-denaturing buffer to maintain protein-protein interactions.

Pre-clearing: Incubate the lysate with beads to reduce non-specific binding.

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the "bait"

protein (e.g., NCC).

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein

complex.

Washing: Wash the beads several times to remove non-specifically bound proteins.

Elution: Elute the protein complex from the beads.

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the

suspected interacting "prey" protein (e.g., SPAK).

Conclusion
The thiazide-sensitive Na+-Cl− cotransporter is a multifaceted protein with a critical role in renal

physiology and blood pressure control. A thorough understanding of its molecular biology,

including its structure, function, and regulation, is paramount for the development of novel

therapeutic strategies targeting hypertension and other related disorders. The quantitative data

and experimental protocols provided in this guide serve as a valuable resource for researchers

and drug development professionals in this field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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